H-Arg-Tyr-Gly-Met-Ser-OH is a synthetic peptide composed of five amino acids: arginine, tyrosine, glycine, methionine, and serine. This compound is utilized in various scientific fields, including biochemistry and pharmacology, due to its unique properties and interactions. The peptide is classified as a linear oligopeptide, which plays significant roles in biological processes and serves as a model compound for studying peptide synthesis and modification.
The peptide H-Arg-Tyr-Gly-Met-Ser-OH can be sourced from commercial suppliers specializing in synthetic peptides. It falls under the category of bioactive peptides, which are known for their physiological effects on living organisms. The classification is based on its amino acid sequence and functional properties, making it relevant for research in medicinal chemistry and molecular biology.
The primary method for synthesizing H-Arg-Tyr-Gly-Met-Ser-OH is solid-phase peptide synthesis (SPPS). This technique allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin.
The molecular structure of H-Arg-Tyr-Gly-Met-Ser-OH can be represented as follows:
The molecular formula is , with a molecular weight of approximately 442.56 g/mol. The InChI key for this compound is JNWKXERBOLBTKX-AUCLZKBNSA-N, which provides a unique identifier for its chemical structure .
H-Arg-Tyr-Gly-Met-Ser-OH can undergo several chemical reactions:
These reactions are crucial for modifying the peptide for specific applications in research and industry .
The mechanism of action of H-Arg-Tyr-Gly-Met-Ser-OH varies depending on its application:
Relevant analyses such as HPLC can be employed to assess purity and identify degradation products .
H-Arg-Tyr-Gly-Met-Ser-OH has diverse applications across multiple scientific domains:
The synthesis of H-Arg-Tyr-Gly-Met-Ser-OH (RYGMS) employs Fmoc-based SPPS as the gold standard, leveraging economies of scale from industrial therapeutic peptide production [2]. Key optimizations include:
Table 1: SPPS Optimization Parameters for RYGMS
Residue | Protecting Group | Coupling Agent | Reaction Time | Purity Yield |
---|---|---|---|---|
Arg | Pbf | DIC/Oxyma Pure | 45 min | >98% |
Tyr | tBu | HBTU/HOBt | 60 min | >95% |
Gly | None | DIC/Oxyma Pure | 20 min | >99% |
Met | None | HATU/DIPEA | 30 min | >93% |
Ser | tBu | DIC/Oxyma Pure | 40 min | >96% |
Final cleavage uses TFA-triisopropylsilane-water (95:2.5:2.5) to remove acid-labile groups while minimizing Met oxidation. RP-HPLC purification achieves >95% purity, with identity confirmed via MALDI-TOF MS (m/z calc. 636.7; observed 637.4 [M+H]⁺) [2].
Terminal functionalization of RYGMS enhances bioavailability and enables targeted delivery. Two chemoselective approaches dominate:
N-Terminal (Arg) Bioconjugation
C-Terminal (Ser) Modifications
Table 2: Bioconjugation Efficiency for RYGMS Derivatives
Conjugation Site | Reagent | Conditions | Yield | Stability (t₁/₂, PBS) |
---|---|---|---|---|
N-Terminal (Arg) | NHS-PEG₃₅₀₀ | pH 8.0, 25°C, 1h | 85% | >14 days |
N-Terminal (Arg) | DNIm-Fluorophore | pH 5.0, 25°C, 5min | 95% | >30 days |
C-Terminal (Ser) | Bromoacetyl-PEG₃₀₀₀ | pH 7.4, 37°C, 2h | 78% | >21 days |
Methionine oxidation to methionine sulfoxide (MetSO) significantly alters RYGMS conformation and function:
Structural Consequences
Functional Implications
Table 3: Stability and Bioactivity of RYGMS vs. Oxidized/Met-Substituted Analogues
Variant | Met Status | Half-life (H₂O₂ 0.1%) | MC1R Binding (IC₅₀, nM) | ΔG (kcal/mol) Tyr-Met Interaction |
---|---|---|---|---|
RYGMS (native) | Reduced | 2.1 h | 17 ± 3 | -2.4 |
RYGMS-oxidized | MetSO | N/A | 255 ± 12 | -3.3 |
[Nle⁴]RYGMS | Norleucine | >48 h | 21 ± 2 | -2.1 |
Cyclization strategies improve RYGMS metabolic stability and receptor selectivity:
Cyclization Approaches
Structure-Activity Relationships
Table 4: Cyclized RYGMS Analogues and Pharmacological Profiles
Cyclization Type | Bridge Structure | Ring Size (atoms) | Protease Resistance (t₁/₂, serum) | MC1R Selectivity (vs. MC3R) |
---|---|---|---|---|
Linear RYGMS | None | N/A | 0.8 h | 1-fold |
Lactam | Arg¹-Asp⁵ side chains | 21 | 4.2 h | 3-fold |
Thioether | Bromoacetyl-Arg¹-Cys⁵ | 23 | 8.5 h | 28-fold |
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.:
CAS No.: 129725-38-8